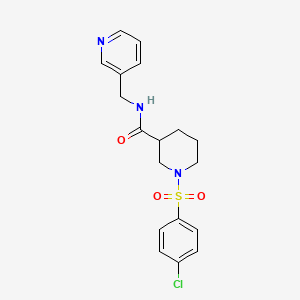
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used in scientific research to study the effects of cannabinoids on the body.
作用機序
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are involved in a variety of physiological processes. When 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine binds to these receptors, it activates them and produces a range of effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine has been shown to produce a range of biochemical and physiological effects in the body. These include changes in the levels of various neurotransmitters, such as dopamine and serotonin, as well as alterations in the expression of certain genes and proteins.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which makes it an ideal tool for studying the effects of cannabinoids on the body. However, one major limitation of using 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the body.
将来の方向性
There are many potential future directions for research on 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine and other synthetic cannabinoids. One area of focus could be on developing new synthetic compounds that are more selective for the CB1 and CB2 receptors, which could lead to the development of more effective treatments for a range of conditions. Another potential direction for research could be on studying the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other negative outcomes. Finally, researchers could also investigate the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other conditions.
合成法
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is typically synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of pyrrolidine-1-carbonyl chloride. The resulting product is then purified through recrystallization.
科学的研究の応用
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is commonly used in scientific research to study the effects of cannabinoids on the body. It is often used as a reference compound in studies of synthetic cannabinoids and is frequently used as a positive control in assays that measure the activity of CB1 and CB2 receptors.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-5-7-17(8-6-16)26(24,25)22-10-2-4-15(13-22)18(23)21-12-14-3-1-9-20-11-14/h1,3,5-9,11,15H,2,4,10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXJJWRCFAZTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

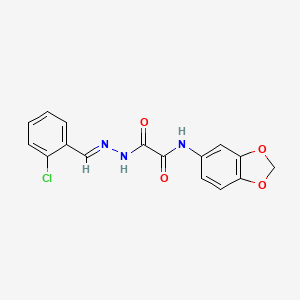





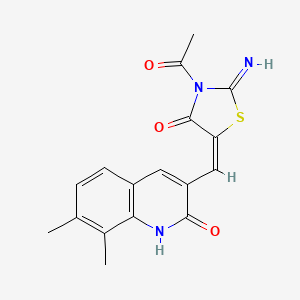

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)
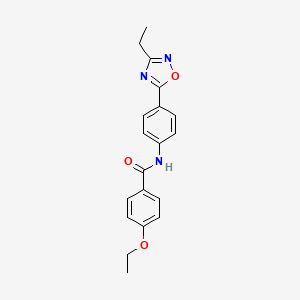
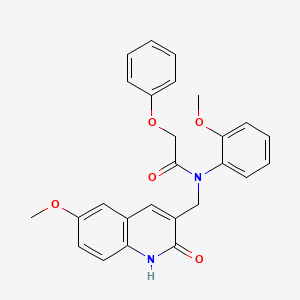
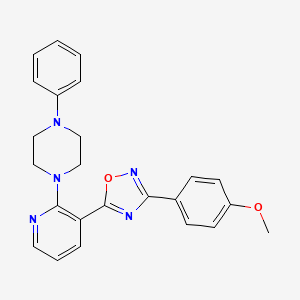
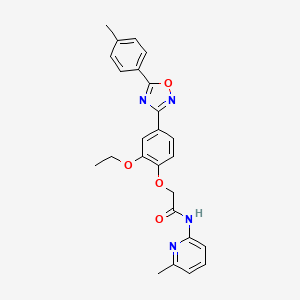
![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)